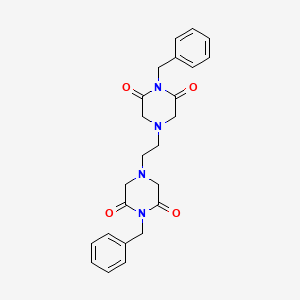
2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two piperazinedione rings connected by an ethanediyl bridge, each substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt of the compound, which is then neutralized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Scientific Research Applications
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions and interfering with their biological functions . This property is particularly useful in mitigating the cardiotoxic effects of certain chemotherapeutic agents by preventing iron-mediated free radical generation .
Comparison with Similar Compounds
Similar Compounds
Dexrazoxane: A similar compound with cardioprotective properties used in conjunction with chemotherapy.
4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: Another derivative with similar structural features and applications.
Uniqueness
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is unique due to its specific substitution pattern and the presence of phenylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61533-54-8 |
|---|---|
Molecular Formula |
C24H26N4O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-benzyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C24H26N4O4/c29-21-15-25(16-22(30)27(21)13-19-7-3-1-4-8-19)11-12-26-17-23(31)28(24(32)18-26)14-20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI Key |
WQWKPTVGBISXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1CCN2CC(=O)N(C(=O)C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















